Methylnaphthalenesulphonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

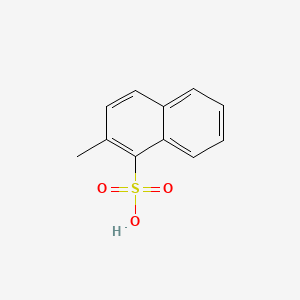

IUPAC Name |

2-methylnaphthalene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODGMMJHSAKKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904097 | |

| Record name | 2-Methyl-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-12-9, 41638-59-9 | |

| Record name | 2-Methyl-1-naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylnaphthalenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041638599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylnaphthalenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UII185XZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methylnaphthalenesulphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylnaphthalenesulphonic acid, a key intermediate in various industrial applications, including the manufacturing of dyes, surfactants, and pharmaceuticals. This document details the core synthesis pathways, experimental protocols, and the impact of reaction conditions on product isomer distribution.

Introduction

This compound is produced through the electrophilic aromatic substitution reaction of methylnaphthalene with a sulfonating agent. The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction conditions, particularly the temperature. This guide will focus on the sulfonation of both 1-methylnaphthalene and 2-methylnaphthalene, the two primary isomers of methylnaphthalene.

The reaction is a classic example of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the formation of the α-isomer (sulfonation at the C1 or C4 position). At higher temperatures, the reaction is under thermodynamic control, leading to the more stable β-isomer (sulfonation at the C2, C6, or C7 position).

Synthesis Pathway: Sulfonation of Methylnaphthalene

The primary pathway for the synthesis of this compound is the direct sulfonation of methylnaphthalene using a strong sulfonating agent, typically concentrated sulfuric acid or fuming sulfuric acid (oleum).

General Reaction Scheme

The overall reaction can be represented as follows:

Caption: General reaction scheme for the sulfonation of methylnaphthalene.

Quantitative Data on Isomer Distribution

The distribution of this compound isomers is critically influenced by the choice of starting material (1-methylnaphthalene or 2-methylnaphthalene) and the reaction temperature.

Sulfonation of 1-Methylnaphthalene

The sulfonation of 1-methylnaphthalene primarily yields 1-methylnaphthalene-4-sulphonic acid and 1-methylnaphthalene-2-sulphonic acid. The isomer distribution is dependent on the concentration of the sulfuric acid used.[1]

| Sulfuric Acid Concentration (%) | Temperature (°C) | 1-Methylnaphthalene-4-sulphonic acid (%) | 1-Methylnaphthalene-2-sulphonic acid (%) | Other Isomers (%) |

| 90.1 | 25 | Major Product | Minor Product | Trace |

| 98.4 | 25 | Major Product | Increased proportion vs. 90.1% H₂SO₄ | Trace |

| 110 (Oleum) | 25 | Major Product | Further increased proportion | Trace |

Note: Specific quantitative yield percentages were not available in the search results, but the qualitative trend is indicated.

Sulfonation of 2-Methylnaphthalene

The sulfonation of 2-methylnaphthalene can result in the formation of all seven possible monosulphonic acid isomers.[2] The product distribution is highly sensitive to temperature.

| Temperature (°C) | 2-Methylnaphthalene-1-sulphonic acid | 2-Methylnaphthalene-3-sulphonic acid | 2-Methylnaphthalene-4-sulphonic acid | 2-Methylnaphthalene-8-sulphonic acid | 2-Methylnaphthalene-6-sulphonic acid | 2-Methylnaphthalene-7-sulphonic acid |

| Low (e.g., 40) | Higher Proportion | Higher Proportion | Higher Proportion | Higher Proportion | Lower Proportion | Lower Proportion |

| High (e.g., 160) | Lower Proportion | Lower Proportion | Lower Proportion | Lower Proportion | Higher Proportion | Higher Proportion |

Note: This table illustrates the general trend of decreasing proportions of the 1-, 3-, 4-, and 8-isomers and increasing proportions of the 6- and 7-isomers with a rise in temperature.

Experimental Protocols

The following are generalized experimental protocols for the sulfonation of methylnaphthalene based on the available literature. Researchers should adapt these procedures based on their specific starting materials and desired product isomer.

General Sulfonation Procedure

This procedure outlines the fundamental steps for the sulfonation of methylnaphthalene.

Caption: A generalized experimental workflow for the synthesis of this compound.

Detailed Protocol for the Synthesis of 2-Methylnaphthalene-β-sulphonic acid (High-Temperature Synthesis)

This protocol is adapted from general procedures for high-temperature sulfonation to favor the formation of the thermodynamically stable β-isomers.

Materials:

-

2-Methylnaphthalene

-

Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

-

Sodium Hydroxide solution (20-50%)

-

Ice

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Dropping funnel

-

Condenser

-

Beaker

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place the desired amount of 2-methylnaphthalene.

-

Addition of Sulfonating Agent: Slowly add the sulfonating agent (e.g., a molar ratio of 1:1.0 to 1:1.2 of methylnaphthalene to oleum) dropwise to the stirred 2-methylnaphthalene.[3] Maintain the temperature during addition with a cooling bath if necessary.

-

Heating: After the addition is complete, heat the reaction mixture to 160-165°C.[3]

-

Reaction: Maintain the reaction at this temperature for 2-6 hours with continuous stirring.[3] A vacuum can be applied during the reaction to remove the water generated.[3]

-

Work-up: After the reaction is complete, cool the mixture to approximately 90°C.[3] Carefully and slowly pour the reaction mixture into a beaker containing crushed ice or cold water with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH reaches 6-9.[3]

-

Isolation: The sodium salt of this compound may precipitate upon cooling and neutralization. The product can be collected by filtration. Alternatively, the product can be isolated by evaporation of the water or by salting out.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent.

-

Drying: Dry the purified product in a vacuum oven.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, excess sulfonating agent, and unwanted isomers. A common method involves the following steps:

-

Neutralization and Salt Formation: The acidic reaction mixture is typically neutralized with a base (e.g., calcium oxide or sodium hydroxide) to form the corresponding sulfonate salt.

-

Removal of Sulfuric Acid: If calcium oxide is used, insoluble calcium sulfate is formed and can be removed by filtration.

-

Fractional Crystallization: The different isomers of this compound salts have varying solubilities, which allows for their separation through fractional crystallization.

-

Conversion back to the Acid: The purified salt can be converted back to the free sulfonic acid by treatment with a strong acid.

Conclusion

The synthesis of this compound is a well-established process in industrial and laboratory settings. The key to obtaining the desired isomer lies in the careful control of reaction conditions, particularly the temperature. This guide provides the fundamental knowledge and protocols for researchers to successfully synthesize and purify this compound for their specific applications. Further optimization of the reaction conditions may be necessary depending on the desired purity and yield of the final product.

References

- 1. Aromatic sulphonation. Part 65. On the sulphonation of 1-methylnaphthalene and polymethylbenzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. A study of the sulphonation of 2-methylnaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. CN101386587B - A kind of production technology of methylnaphthalenesulfonic acid formaldehyde condensate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methylnaphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnaphthalenesulfonic acid and its isomers are aromatic sulfonic acids that hold significance in various chemical and pharmaceutical applications. Their unique molecular structure, combining the hydrophobicity of the methylnaphthalene group with the hydrophilicity of the sulfonic acid moiety, imparts surfactant-like properties and makes them valuable intermediates in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of methylnaphthalenesulfonic acid, with a focus on the most common isomers. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Isomerism

Methylnaphthalenesulfonic acid exists as several isomers depending on the substitution pattern of the methyl and sulfonic acid groups on the naphthalene ring. The most prevalent isomers are derived from 2-methylnaphthalene. The sulfonation of 2-methylnaphthalene can result in the formation of various monosulfonic acids.[1]

The general structure consists of a naphthalene bicyclic system with a methyl group (-CH₃) and a sulfonic acid group (-SO₃H) attached to the aromatic rings.

Physical Properties

The physical properties of methylnaphthalenesulfonic acid are influenced by its isomeric form. The data presented below is a compilation of computed and experimental values for representative isomers.

Table 1: Physical Properties of Methylnaphthalenesulfonic Acid Isomers

| Property | 2-Methylnaphthalene-1-sulfonic acid | Notes |

| Molecular Formula | C₁₁H₁₀O₃S | [2] |

| Molecular Weight | 222.26 g/mol | Computed by PubChem[2] |

| Appearance | White to off-white solid | General observation for sulfonic acids |

| Melting Point | 125-126 °C | For a related sulfonamide derivative[1] |

| Boiling Point | Not available | Decomposes before boiling |

| Solubility | Soluble in water. | General property of sulfonic acids |

| pKa | ~0.51 (Predicted) | Predicted value for 2-Methyl-1-naphthalenesulfonic acid[3] |

| logP (XLogP3-AA) | 2.3 | Computed by XLogP3[2] |

| Topological Polar Surface Area | 62.8 Ų | Computed by Cactvs[2] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[2] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs[2] |

| Rotatable Bond Count | 1 | Computed by Cactvs[2] |

Chemical Properties

Acidity

The sulfonic acid group (-SO₃H) is a strong acidic functional group, making methylnaphthalenesulfonic acid a strong organic acid. The predicted pKa for 2-methyl-1-naphthalenesulfonic acid is approximately 0.51, indicating that it will be fully ionized in most aqueous solutions.[3]

Reactivity

The chemical reactivity of methylnaphthalenesulfonic acid is characterized by reactions of the sulfonic acid group and electrophilic substitution on the naphthalene ring.

-

Salt Formation: As a strong acid, it readily reacts with bases to form stable sulfonate salts.

-

Desulfonation: Under certain conditions, such as heating in the presence of acid, the sulfonic acid group can be removed.

-

Electrophilic Aromatic Substitution: The naphthalene ring can undergo further electrophilic substitution reactions, with the position of substitution directed by the existing methyl and sulfonic acid groups.

Experimental Protocols

Synthesis of 2-Methylnaphthalene-1-sulfonic Acid

A general method for the sulfonation of 2-methylnaphthalene can be adapted from standard sulfonation procedures for aromatic compounds.

Materials:

-

2-Methylnaphthalene

-

Concentrated sulfuric acid (98%) or oleum

-

Inert solvent (e.g., nitrobenzene) - optional

-

Sodium chloride solution (saturated)

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place the 2-methylnaphthalene.

-

If using a solvent, dissolve the 2-methylnaphthalene in a suitable inert solvent.

-

Cool the flask in an ice bath.

-

Slowly add the sulfonating agent (concentrated sulfuric acid or oleum) dropwise from the dropping funnel while maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

To precipitate the sodium salt of the sulfonic acid, add a saturated solution of sodium chloride.

-

Filter the resulting precipitate and wash it with a cold saturated sodium chloride solution.

-

The crude product can be purified by recrystallization from water or an appropriate solvent system.

Diagram 1: Synthesis Workflow for Methylnaphthalenesulfonic Acid

Caption: A generalized workflow for the synthesis of 2-methylnaphthalene-1-sulfonic acid via sulfonation of 2-methylnaphthalene.

Determination of pKa (Potentiometric Titration)

Principle:

The pKa of the sulfonic acid can be determined by titrating a solution of the acid with a standard solution of a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at the half-equivalence point.

Materials:

-

Methylnaphthalenesulfonic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of methylnaphthalenesulfonic acid and dissolve it in a known volume of deionized water.

-

Calibrate the pH meter using standard buffer solutions.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small increments (e.g., 0.1-0.5 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

Plot a graph of pH versus the volume of NaOH added.

-

Determine the equivalence point from the graph (the steepest point of the curve).

-

The pH at half the volume of the equivalence point corresponds to the pKa of the acid.

Spectroscopic Properties

UV-Vis Spectroscopy

Aromatic sulfonic acids typically exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum due to the π-electron system of the naphthalene ring. The UV-Vis spectrum of a related compound, naphthalenesulfonic acid formaldehyde condensate, shows strong absorption between 210-250 nm.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of methylnaphthalenesulfonic acid isomers.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the naphthalene ring and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons can be used to determine the substitution pattern.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information about the number of unique carbon environments in the molecule, further aiding in isomer identification.

Toxicological Profile

The toxicological data for methylnaphthalenesulfonic acid is limited. However, information on related compounds and polymers provides some insights.

-

Acute Toxicity: Methylnaphthalenesulfonic acid is reported to be harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]

-

Irritation: It is also reported to cause serious eye irritation.[2]

-

Toxicity to Aquatic Life: Some reports indicate that it is toxic to aquatic life with long-lasting effects.[2]

It is important to handle methylnaphthalenesulfonic acid with appropriate personal protective equipment and to consult the safety data sheet (SDS) for detailed handling and disposal procedures.

Diagram 2: Logic Diagram for Preliminary Safety Assessment

Caption: A logic diagram outlining the key toxicological concerns and recommended actions for handling methylnaphthalenesulfonic acid.

Conclusion

This technical guide has summarized the key physical and chemical properties of methylnaphthalenesulfonic acid, providing valuable data for researchers and professionals in the chemical and pharmaceutical industries. The information on its synthesis, reactivity, and spectroscopic properties, along with an overview of its toxicological profile, serves as a foundational resource for its safe handling and application in further research and development. While a significant amount of computed data is available, further experimental validation of properties such as melting point and pKa for specific isomers would be beneficial for more precise applications.

References

In-Depth Technical Guide to Methylnaphthalenesulphonic Acid: Molecular Weight, Formula, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylnaphthalenesulphonic acid, focusing on its core physicochemical properties, synthesis, and analysis. The information is presented to support research and development activities where this compound may be of interest.

Core Molecular Information

This compound is an aromatic organic compound. Its fundamental properties are summarized below. The molecular formula for this compound is C₁₁H₁₀O₃S.[1] Its molecular weight is 222.26 g/mol .[1]

While several isomers of this compound exist, such as 2-methylnaphthalene-1-sulfonic acid, they all share the same molecular formula and consequently the same molecular weight. The structural arrangement of the methyl and sulfonic acid groups on the naphthalene ring distinguishes the different isomers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃S | PubChem[1] |

| Molecular Weight | 222.26 g/mol | PubChem[1] |

| IUPAC Name (example isomer) | 2-methylnaphthalene-1-sulfonic acid | PubChem[1] |

Synthesis Protocol: Production of this compound Formaldehyde Condensate

A common industrial application of this compound is in the formation of its formaldehyde condensate, which is used as a dispersant. The following protocol is based on a patented production technology.

Objective: To synthesize a condensation product of this compound and formaldehyde.

Materials:

-

Methylnaphthalene

-

104.5% Oleum (fuming sulfuric acid)

-

Water

-

37% Formaldehyde solution

-

20-50% Sodium hydroxide solution

Procedure:

-

Sulfonation: Charge a reactor with methylnaphthalene and 104.5% oleum in a molar ratio of 1:1.0 to 1:1.2. Heat the mixture to 120-165°C for 2-6 hours. During the reaction, apply a vacuum to remove the water generated. This step yields the sulfonated methylnaphthalene product.

-

Dilution: Cool the sulfonated material to 90°C and add a quantity of water to adjust the acidity of the material to 17.5%.

-

Condensation: Add 37% formaldehyde solution to the diluted sulfonated product. The molar weight ratio of the sulfonated product to formaldehyde should be 1:0.72. Heat the mixture to 130°C and maintain it at this temperature for 3 hours under a pressure not exceeding 0.25 MPa to complete the condensation.

-

Neutralization: After the condensation reaction is complete, neutralize the reaction mixture to a pH of 6-9 using a 20-50% sodium hydroxide solution. The resulting solution contains the this compound formaldehyde condensate.

This process is advantageous as it simplifies the technology, reduces production costs, and minimizes impurity content in the final product. The use of fuming sulfuric acid improves the sulfonation efficiency and reduces the total acidity, allowing for neutralization with liquid caustic soda without producing calcium sulfate waste.

Caption: Synthesis workflow for this compound formaldehyde condensate.

Analytical Protocol: HPLC Analysis of Naphthalenesulphonic Acids

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of naphthalenesulphonic acids. The following provides a general methodology that can be adapted for specific this compound isomers.

Objective: To separate and quantify naphthalenesulphonic acids in a sample.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio will depend on the specific isomers being analyzed.

-

Sample solvent: Methanol or another suitable solvent.

-

Naphthalenesulphonic acid standard(s).

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous and organic components in the desired ratio (e.g., 1:1 v/v). Filter the mobile phase through a 0.45 µm filter and degas it.

-

Standard Preparation: Prepare a stock solution of the naphthalenesulphonic acid standard in the sample solvent. From the stock solution, prepare a series of calibration standards at different concentrations.

-

Sample Preparation: Dissolve the sample containing the naphthalenesulphonic acid in the sample solvent. Filter the sample if necessary.

-

Chromatographic Conditions:

-

Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile.

-

Flow Rate: Typically 1.0 - 2.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 27°C.[2]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 225 nm or 270 nm).[2][3]

-

Injection Volume: Typically 10-20 µL.[2]

-

-

Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared sample.

-

Quantification: Identify the peak corresponding to the naphthalenesulphonic acid in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the analyte in the sample using the calibration curve.

This method can be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

Caption: General workflow for the HPLC analysis of naphthalenesulphonic acids.

References

- 1. This compound | C11H10O3S | CID 3016289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

Solubility of Methylnaphthalenesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylnaphthalenesulfonic acid in organic solvents. Due to the limited availability of specific quantitative data for methylnaphthalenesulfonic acid, this document focuses on the general solubility characteristics of closely related naphthalenesulfonic acids and provides a detailed experimental protocol for determining precise solubility values.

Introduction to Methylnaphthalenesulfonic Acid

Methylnaphthalenesulfonic acid is an aromatic sulfonic acid that exists in several isomeric forms, with the position of the methyl and sulfonic acid groups on the naphthalene ring determining its specific properties. These compounds are of interest in various industrial and pharmaceutical applications due to their surfactant properties and their role as intermediates in chemical synthesis. Understanding their solubility in different organic solvents is crucial for process development, formulation, and purification.

General Solubility Profile

Aromatic sulfonic acids are generally polar compounds and tend to be soluble in polar solvents. The solubility is influenced by the molecular structure, including the presence and position of functional groups, as well as the temperature and the nature of the solvent.

While specific quantitative solubility data for methylnaphthalenesulfonic acid in organic solvents is scarce in publicly available literature, qualitative data for the parent compounds, 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid, can provide valuable insights.

Table 1: Qualitative Solubility of Naphthalenesulfonic Acids in Select Organic Solvents

| Compound | Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| 1-Naphthalenesulfonic acid | Alcohol | Freely soluble | Data not available |

| Diethyl ether | Slightly soluble | Data not available | |

| 2-Naphthalenesulfonic acid | Alcohol | Soluble[1][2] | Data not available |

| Ether | Soluble[1][2] | Data not available |

Researchers are encouraged to determine specific quantitative data for methylnaphthalenesulfonic acid isomers using the experimental protocol outlined in this guide.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of methylnaphthalenesulfonic acid in an organic solvent of interest. The gravimetric method, a reliable and widely used technique, is described here.

Objective: To quantitatively determine the solubility of methylnaphthalenesulfonic acid in a specific organic solvent at a given temperature.

Materials:

-

Methylnaphthalenesulfonic acid (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of methylnaphthalenesulfonic acid to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the solution to stand undisturbed in the thermostat for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of methylnaphthalenesulfonic acid. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solute. Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Mass of the solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

-

Mass of the solute = (Mass of vial + dry solute) - (Mass of empty vial)

-

Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) * 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required:

-

Volume of the solvent (mL) = Mass of the solvent (g) / Density of the solvent (g/mL)

-

Solubility ( g/100 mL solvent) = (Mass of the solute / Volume of the solvent) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of methylnaphthalenesulfonic acid.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides foundational knowledge on the solubility of methylnaphthalenesulfonic acid in organic solvents. While specific quantitative data is limited, the provided qualitative information for related compounds and the detailed experimental protocol offer a robust framework for researchers, scientists, and drug development professionals to determine the precise solubility parameters essential for their work. The accurate determination of solubility is a critical step in optimizing chemical processes and developing effective formulations.

References

Stability and Degradation of Methylnaphthalenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of methylnaphthalenesulfonic acid, a compound of interest in various industrial and pharmaceutical applications. Due to the limited availability of specific quantitative data for methylnaphthalenesulfonic acid, this guide synthesizes information from studies on closely related naphthalenesulfonic acid derivatives. The data and pathways presented should, therefore, be considered as predictive and may require experimental verification for specific isomers of methylnaphthalenesulfonic acid.

Stability of Methylnaphthalenesulfonic Acid

The stability of methylnaphthalenesulfonic acid is influenced by several environmental factors, primarily temperature, pH, and the presence of oxidizing agents. Substituted naphthalenesulfonates are generally considered to be less stable than their unsubstituted counterparts.

Thermal Stability

The thermal stability of aromatic sulfonic acids is a critical parameter in applications involving elevated temperatures. Studies on related naphthalenesulfonic acids under geothermal conditions indicate that their stability is a function of temperature, pH, and salt concentration. At temperatures exceeding 300°C, these compounds undergo significant degradation.

Table 1: Thermal Degradation of Naphthalenesulfonic Acid Analogs

| Compound | Temperature (°C) | pH | Key Observations | Degradation Products |

| Naphthalenesulfonic acids | 100 - 250 | 3 - 8 | Stability is mainly controlled by solution pH. | Isomerization products |

| Naphthalenesulfonic acids | ≥ 300 | - | Temperature is the main stability controlling factor. | Naphthalene, 1-Naphthol, 2-Naphthol |

Data synthesized from studies on naphthalenesulfonic acids as a proxy for methylnaphthalenesulfonic acid.

Hydrolytic Stability

The hydrolytic stability of methylnaphthalenesulfonic acid is expected to be pH-dependent. Aromatic sulfonic acids have been observed to degrade readily under hydrothermal conditions. While specific kinetic data for methylnaphthalenesulfonic acid is not available, it is anticipated that the rate of hydrolysis will increase at elevated temperatures and extremes of pH.

Photochemical Stability

Degradation of Methylnaphthalenesulfonic Acid

Methylnaphthalenesulfonic acid can be degraded through various pathways, including microbial metabolism and chemical oxidation.

Microbial Degradation

Microbial degradation is a key process for the environmental fate of methylnaphthalenesulfonic acid. Both aerobic and anaerobic pathways have been elucidated for related compounds.

Under aerobic conditions, the biodegradation of naphthalenesulfonic acids is typically initiated by a dioxygenase enzyme. This leads to the hydroxylation of the aromatic ring and subsequent desulfonation. The resulting dihydroxynaphthalene intermediate can then enter the well-established naphthalene degradation pathway, ultimately being mineralized to carbon dioxide and water.

In the absence of oxygen, the anaerobic degradation of 2-methylnaphthalene has been shown to be initiated by the addition of fumarate to the methyl group. This is followed by a series of reactions leading to the formation of 2-naphthoic acid, which is then further metabolized. A similar pathway may be relevant for methylnaphthalenesulfonic acid under anaerobic conditions.

Chemical Degradation

Chemical oxidation methods can also be employed to degrade methylnaphthalenesulfonic acid. Ozonation is a prominent example.

Ozone can react with methylnaphthalenesulfonic acid, leading to the cleavage of the aromatic ring and the formation of smaller, more oxidized organic molecules, and ultimately, mineralization to carbon dioxide, water, and sulfate ions. The reaction can proceed through both direct ozonolysis and indirect reaction with hydroxyl radicals.

Table 2: Ozonation of Naphthalenesulfonic Acid Analogs

| Compound | pH | Rate Constant (Direct Reaction) | Key Observations | Degradation Products |

| Naphthalene-1-sulfonic acid | 2 | ~252 M⁻¹s⁻¹ | Contribution of direct reaction is significant. | Oxidized organic acids, Sulfate ions |

Data for naphthalenesulfonic acid is used as a proxy for methylnaphthalenesulfonic acid.

Experimental Protocols

Detailed, standardized experimental protocols for assessing the stability and degradation of methylnaphthalenesulfonic acid are not widely published. However, based on methodologies used for related compounds, the following outlines can be proposed.

Thermal Stability Assessment

A common method for evaluating thermal stability involves heating the compound in sealed containers and analyzing its concentration over time.

Protocol Outline:

-

Sample Preparation: Prepare solutions of methylnaphthalenesulfonic acid of known concentration in sealed, inert containers (e.g., glass ampoules) under an inert atmosphere to prevent oxidation.

-

Incubation: Place the samples in a temperature-controlled environment (e.g., oven, heating block) at the desired temperatures.

-

Time Points: At specified time intervals, remove samples from the heat source and cool them rapidly to quench the reaction.

-

Analysis: Analyze the concentration of the remaining methylnaphthalenesulfonic acid and the formation of degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Determine the degradation kinetics by plotting the concentration of methylnaphthalenesulfonic acid versus time and fitting the data to an appropriate kinetic model (e.g., first-order or second-order).

Aerobic Biodegradation Study

Biodegradation studies are typically conducted using microbial cultures in a controlled laboratory setting.

Protocol Outline:

-

Inoculum Preparation: Use a suitable microbial inoculum, such as activated sludge from a wastewater treatment plant or a specific bacterial strain known to degrade aromatic compounds.

-

Medium Preparation: Prepare a mineral salts medium containing methylnaphthalenesulfonic acid as the sole source of carbon and energy.

-

Incubation: Inoculate the medium with the prepared inoculum and incubate under aerobic conditions (e.g., in a shaker flask) at a controlled temperature and pH.

-

Monitoring: At regular intervals, withdraw samples and measure the concentration of methylnaphthalenesulfonic acid, microbial growth (e.g., by measuring optical density), and potentially the formation of intermediates.

-

Analysis: Analyze the samples using HPLC-UV or other appropriate analytical techniques.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of naphthalenesulfonic acids.

Table 3: Example HPLC Conditions for Naphthalenesulfonic Acid Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength of approximately 220-230 nm. |

| Injection Volume | 20 µL |

These conditions are a starting point and may require optimization for specific isomers of methylnaphthalenesulfonic acid.

Conclusion

This technical guide has summarized the current understanding of the stability and degradation of methylnaphthalenesulfonic acid, drawing upon data from related naphthalenesulfonic acid compounds. The stability of methylnaphthalenesulfonic acid is dependent on environmental conditions such as temperature and pH. Degradation can occur through both microbial and chemical pathways, leading to the eventual mineralization of the compound. The provided experimental protocols offer a foundation for researchers to conduct further investigations to generate specific quantitative data for methylnaphthalenesulfonic acid, which is crucial for its safe and effective use in various applications.

No Evidence of a Pharmacological Mechanism of Action for Methylnaphthalenesulphonic Acid

Extensive literature searches have found no scientific evidence to support the existence of a specific pharmacological mechanism of action for methylnaphthalenesulphonic acid. The available data consistently categorizes this compound as an industrial chemical, primarily used as a surfactant, dispersant, and an intermediate in the synthesis of dyes and other chemicals. There is no indication in the public domain that it is utilized as a therapeutic agent or that its biological effects have been studied in a pharmacological context.

This compound and its salts are commonly employed in various industrial applications, including:

-

Concrete plasticizers: To improve the workability of concrete mixtures.

-

Dye manufacturing: As a key component in the synthesis of various colorants.

-

Dispersing agents: In pesticide formulations and industrial cleaning products.

-

Surfactants: In detergents and emulsifiers.

Toxicological studies focus on the potential for irritation and harm from industrial exposure, which is distinct from the targeted biological interactions expected from a pharmaceutical compound. The search for information on signaling pathways, specific cellular targets, or controlled experimental protocols related to a therapeutic effect has been exhaustive and unsuccessful.

Therefore, the creation of an in-depth technical guide or whitepaper on the core mechanism of action of this compound, as requested, is not feasible due to the absence of the necessary foundational scientific research. The compound does not appear to be a subject of research for drug development professionals in the context of a therapeutic mechanism of action.

health and safety hazards of Methylnaphthalenesulphonic acid

An In-depth Technical Guide on the Health and Safety Hazards of Methylnaphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known health and safety hazards associated with methylnaphthalenesulfonic acid. The information is compiled from publicly available safety data sheets, toxicology databases, and regulatory assessments. It is intended to inform researchers, scientists, and drug development professionals about the potential risks and to provide guidance on safe handling and experimental design.

Chemical Identification and Physical Properties

Methylnaphthalenesulfonic acid (C₁₁H₁₀O₃S) is an aromatic sulfonic acid. The properties can vary depending on the specific isomer. The information in this guide pertains to the general class of methylnaphthalenesulfonic acids, with specific data provided for isomers where available.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃S |

| Molecular Weight | 222.26 g/mol [1] |

| Synonyms | Methylnaphthalenesulphonic acid, 2-methylnaphthalene-1-sulfonic acid[1] |

| CAS Number | 41638-59-9, 20776-12-9 (for 2-methyl-1-naphthalenesulfonic acid)[1] |

Hazard Identification and Classification

Methylnaphthalenesulfonic acid is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity, serious eye irritation, and respiratory tract irritation[1].

GHS Hazard Statements

Based on aggregated data from multiple notifications to the ECHA C&L Inventory, the following hazard statements apply to methylnaphthalenesulfonic acid[1]:

-

H302: Harmful if swallowed (Acute toxicity, oral)[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Toxicological Data

Quantitative toxicological data for methylnaphthalenesulfonic acid is limited. Much of the available data is for related compounds such as naphthalenesulfonic acid, its sodium salts, or its polymer with formaldehyde. This data is presented for read-across purposes and should be interpreted with caution.

| Test | Species | Route | Value | Reference Compound |

| Acute Oral Toxicity (LD50) | Mouse | Oral | 3400 mg/kg | Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt[2] |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 7,500 mg/kg | 4-Amino-1-naphthalenesulfonic acid |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 16.0 g/kg | Sodium Polynaphthalenesulfonate[3] |

| Repeated Dose Oral Toxicity (NOAEL) | Rat | Oral | 1000 mg/kg body weight/day (28-42 days) | Naphthalenesulfonic acid, polymer with formaldehyde sodium salt[4] |

Acute Toxicity

Skin and Eye Irritation

The compound is classified as causing serious eye irritation[1]. Direct contact with the eyes can cause redness, pain, and potential damage. Skin contact may also cause irritation[2]. For the related compound, sodium naphthalenesulfonate, undiluted it was a moderate eye irritant, but had minimal effects at a 2% concentration[5].

Respiratory System Effects

Methylnaphthalenesulfonic acid may cause respiratory irritation upon inhalation of dust or aerosols[1]. Studies on naphthalene and methylnaphthalene have shown that the respiratory tract is a target organ, with effects including nasal inflammation and lesions[6]. While these studies were on the parent hydrocarbons, they suggest that the naphthalene moiety could contribute to respiratory toxicity.

Chronic Toxicity and Carcinogenicity

There is limited data on the chronic toxicity of methylnaphthalenesulfonic acid. A repeated dose oral toxicity study (OECD 422) on a related polymer, naphthalenesulfonic acid, polymer with formaldehyde sodium salt, established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day[4]. In this study, parental toxicity was observed as decreased body weight gain at the limit dose, but no reproductive or developmental effects were seen[4].

There is no evidence to suggest that naphthalenesulfonic acid formaldehyde condensates are carcinogenic[4]. A study on a sulfonic acid derivative of 2-naphthylamine showed no carcinogenicity in mice[7]. However, the carcinogenic potential of methylnaphthalenesulfonic acid itself has not been thoroughly investigated.

Genotoxicity

The genotoxic potential of methylnaphthalenesulfonic acid has not been extensively studied. An Ames test on naphthalenesulfonic acid, polymer with formaldehyde, sodium salt was reported to be negative[4]. Studies on various sulfonic acid esters suggest a potential for genotoxicity, with some esters testing positive in the Ames test and in vitro micronucleus test[8][9].

Experimental Protocols

Detailed experimental protocols for assessing the health and safety hazards of chemicals like methylnaphthalenesulfonic acid are available through organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key in vitro protocols relevant to the hazards identified.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its cytotoxic effect on a reconstructed human epidermis model[10][11].

-

Test System: A reconstructed human epidermis model, which consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated model of the human epidermis[12].

-

Procedure:

-

The test chemical is applied topically to the tissue surface.

-

The tissue is incubated for a defined period (e.g., 15 to 60 minutes)[12][13].

-

After exposure, the chemical is removed by rinsing.

-

The tissue is transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours)[14].

-

Cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[13].

-

-

Prediction Model: The reduction in cell viability compared to a negative control is used to classify the chemical's irritation potential. A viability of ≤ 50% is typically used as the cut-off to classify a substance as an irritant[14].

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This test method evaluates the potential of a chemical to cause serious eye damage by measuring its cytotoxic effect on a reconstructed human cornea-like epithelium model.

-

Test System: A three-dimensional human cornea model (e.g., EpiOcular™) composed of normal, human-derived epidermal keratinocytes[15].

-

Procedure:

-

The test substance is applied topically to the surface of the cornea model.

-

The tissue is incubated for a specific exposure time (e.g., 30 minutes for liquids)[16].

-

Following exposure, the tissue is rinsed and incubated for a post-incubation period (e.g., 2 hours)[15].

-

Tissue viability is measured using a colorimetric assay like the MTT assay[15].

-

-

Prediction Model: A chemical is classified as an eye irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 60%) relative to the negative control[16].

Signaling Pathways and Mechanisms of Toxicity

The specific signaling pathways and molecular mechanisms of toxicity for methylnaphthalenesulfonic acid have not been well-elucidated. However, insights can be drawn from studies on related compounds.

The respiratory effects of naphthalene are thought to be mediated by its electrophilic metabolites, which can bind to cellular proteins and deplete glutathione, leading to oxidative stress and cell injury in the respiratory tract tissues[6]. It is plausible that a similar mechanism could contribute to the respiratory irritation observed with methylnaphthalenesulfonic acid.

The genotoxicity of some sulfonic acid esters is attributed to their ability to act as alkylating agents, which can form adducts with DNA[9]. While methylnaphthalenesulfonic acid is not an ester, the potential for the sulfonate group to influence reactivity and interaction with biological macromolecules warrants further investigation.

Visualizations

Experimental Workflow for In Vitro Skin Irritation Testing

Caption: Workflow for assessing skin irritation potential using a reconstructed human epidermis model.

Logical Flow for a Tiered Genotoxicity Testing Strategy

Caption: A tiered approach to evaluating the genotoxic potential of a chemical substance.

Conclusion and Recommendations

Methylnaphthalenesulfonic acid presents several health and safety hazards, primarily related to acute oral toxicity, and irritation of the eyes and respiratory system. While specific quantitative toxicological data for this compound is scarce, information from related naphthalenesulfonic acid derivatives suggests a need for caution in handling. Researchers, scientists, and drug development professionals should implement appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, and respiratory protection if dusts or aerosols are generated). All work with this chemical should be conducted in a well-ventilated area. In the absence of comprehensive toxicological data, it is prudent to treat methylnaphthalenesulfonic acid as a potentially hazardous substance and to minimize exposure. Further research is needed to fully characterize its toxicological profile, including its potential for chronic toxicity and genotoxicity.

References

- 1. This compound | C11H10O3S | CID 3016289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Final report on the amended safety assessment of sodium polynaphthalenesulfonate and sodium naphthalenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Non-carcinogenicity in mice of a sulfonic acid derivative of 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. future4200.com [future4200.com]

- 9. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. jacvam.go.jp [jacvam.go.jp]

- 14. sterlab-store.com [sterlab-store.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. mattek.com [mattek.com]

The Role of Methylnaphthalenesulphonic Acid in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylnaphthalenesulphonic acid, detailing its synthesis, physicochemical properties, and primary applications in organic chemistry. The information is tailored for researchers and professionals in the chemical and pharmaceutical industries, with a focus on its role as a key intermediate in the synthesis of surfactants and dispersing agents.

Physicochemical Properties

This compound (MNSA) is an aromatic sulfonic acid. Its chemical structure, consisting of a naphthalene ring substituted with both a methyl and a sulfonic acid group, imparts amphiphilic properties to its salts, which are exploited in various industrial applications. The position of the methyl and sulfonic acid groups on the naphthalene ring can vary, leading to different isomers with slightly different properties. The most common isomer is 2-methylnaphthalene-1-sulfonic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃S | --INVALID-LINK-- |

| Molecular Weight | 222.26 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-methylnaphthalene-1-sulfonic acid | --INVALID-LINK-- |

| CAS Number | 41638-59-9 | --INVALID-LINK-- |

| XLogP3 | 2.3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

Synthesis of this compound

The primary method for the synthesis of this compound is through the sulfonation of methylnaphthalene. The reaction conditions, particularly the concentration of the sulfonating agent and the temperature, can influence the isomeric distribution of the product.

General Experimental Protocol for Sulfonation of Methylnaphthalene

The following is a representative protocol for the sulfonation of 2-methylnaphthalene.

Materials:

-

2-Methylnaphthalene

-

93% Sulfuric acid (H₂SO₄)

-

Ice bath

-

Heating mantle with temperature control

-

Reaction flask with a stirrer and condenser

Procedure:

-

Charge the reaction flask with 2-methylnaphthalene.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add 93% sulfuric acid to the stirred 2-methylnaphthalene. The rate of addition should be controlled to manage the exothermic reaction and maintain the desired temperature.

-

After the addition is complete, the reaction mixture is heated to a specific temperature and held for a defined period to drive the reaction to completion. The temperature can be varied to control the isomer distribution; for instance, lower temperatures favor the formation of alpha-isomers, while higher temperatures lead to the thermodynamically more stable beta-isomers.[1]

-

Upon completion, the reaction mixture is worked up to isolate the this compound. This typically involves quenching the reaction with water and precipitating the product.

-

The crude product can be purified by recrystallization.

Core Application: Synthesis of Dispersing Agents

A major industrial application of this compound is in the production of its formaldehyde condensates. These condensates are widely used as high-performance dispersing agents, particularly in the dye and pesticide industries.

Synthesis of this compound Formaldehyde Condensate

The synthesis involves the condensation polymerization of this compound with formaldehyde. The resulting polymer is then neutralized to form the sodium salt, which is the active dispersing agent.

Experimental Protocol:

Materials:

-

This compound

-

37% Formaldehyde solution

-

Sodium hydroxide solution (20-50%)

-

Reaction vessel with heating, stirring, and a condenser

Procedure:

-

The this compound is charged into the reaction vessel.

-

Water is added to adjust the acidity of the material.

-

A 37% formaldehyde solution is added to the vessel. The molar ratio of sulfonated product to formaldehyde is a critical parameter, with a typical ratio being around 1:0.72.[2]

-

The mixture is heated to approximately 130°C and maintained at this temperature for about 3 hours to facilitate the condensation reaction.[2] The pressure should be controlled during this step.

-

After the condensation is complete, the reaction mixture is cooled.

-

The pH of the solution is adjusted to between 6 and 9 using a sodium hydroxide solution to neutralize the sulfonic acid groups.[2]

-

The final product is the aqueous solution of the sodium salt of this compound formaldehyde condensate, which can be used directly as a liquid dispersing agent or dried to a powder.

Workflow for the Synthesis of this compound Formaldehyde Condensate

Caption: Synthesis of the formaldehyde condensate dispersing agent.

Other Potential Roles in Organic Chemistry

While the predominant role of this compound is as a precursor to dispersing agents, its inherent properties as an acid and a surfactant suggest other potential, albeit less documented, applications in organic chemistry.

-

Acid Catalyst: Like other sulfonic acids, it can potentially be used as an acid catalyst in reactions such as esterifications and alkylations. However, its use in this context is not as widely reported as that of other sulfonic acids like p-toluenesulfonic acid or methanesulfonic acid.

-

Surfactant in Emulsion Polymerization: The sodium salt of this compound can act as a surfactant, and as such, may find applications in emulsion polymerization processes to stabilize the polymer latex.

-

Phase Transfer Catalyst: Although not a classic quaternary ammonium salt, the amphiphilic nature of its salts could potentially allow it to function as a phase transfer catalyst in certain heterogeneous reaction systems, facilitating the transfer of reactants between immiscible phases.

Conclusion

This compound is a versatile organic intermediate with its most significant and well-established role being the synthesis of formaldehyde condensates used as high-performance dispersing agents. Its synthesis via the sulfonation of methylnaphthalene is a key industrial process. While its direct application as a catalyst or specialty surfactant in other areas of organic synthesis is less common, its fundamental properties suggest potential for further exploration in these roles. Future research may uncover novel applications for this important chemical building block.

References

A Theoretical Insight into Naphthalenesulphonic Acid Derivatives: A Guide for Researchers

This technical guide delves into the computational analysis of naphthalenesulphonic acid derivatives, offering insights into their molecular electronic properties, vibrational characteristics, and potential as therapeutic agents. By summarizing key quantitative data and detailing the underlying computational protocols, this document aims to serve as a valuable resource for in-silico drug design and molecular modeling studies.

Core Computational Data Summary

The following tables summarize key quantitative data obtained from Density Functional Theory (DFT) calculations on various naphthalenesulphonic acid derivatives. These parameters are crucial for understanding the chemical reactivity, stability, and electronic properties of these molecules.

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

| AZDH1 | -2.45 | -0.15 | 2.30 | 1.15 | -1.30 | 0.73 |

| AZDH2 | -2.42 | -0.13 | 2.29 | 1.15 | -1.28 | 0.71 |

| AZDH3 | -2.43 | -0.14 | 2.29 | 1.15 | -1.29 | 0.72 |

| AZDH4 | -2.76 | -0.45 | 2.31 | 1.16 | -1.61 | 1.11 |

Data extrapolated from a study on novel derivatives of naphthalene-2-sulfonic acid.[1]

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | 3188 |

| N-H₂ Stretch | 3450 - 3550 |

| S=O Stretch | 1150 - 1250 |

| C=O Stretch | 1650 - 1680 |

Frequencies are indicative and may vary based on the specific molecular environment and computational method.[1]

Computational Methodologies

The theoretical data presented in this guide are primarily derived from studies employing Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems.

Geometry Optimization and Frequency Calculations

The molecular geometries of the studied naphthalenesulphonic acid derivatives were optimized using DFT calculations. A common approach involves the B3LYP functional combined with a 6-31++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

Electronic Properties Calculation

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized molecular structures. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[2] From the HOMO and LUMO energies, other important quantum chemical descriptors like chemical hardness, chemical potential, and the electrophilicity index can be calculated to further characterize the molecule's reactivity.

Solvation Effects

To simulate the behavior of these molecules in a biological environment, solvation effects are often incorporated into the calculations. The influence of a solvent, such as water, can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). This approach can provide insights into how the solvent affects the vibrational and electronic properties of the molecule.[1]

Molecular Docking

For drug development applications, molecular docking studies are performed to predict the binding affinity and interaction patterns of the naphthalenesulphonic acid derivatives with specific protein targets.[1][3] These in-silico experiments are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of naphthalenesulphonic acid derivatives, from initial molecular design to the prediction of biological activity.

Caption: A typical computational workflow for theoretical analysis.

Logical Relationships in Reactivity Prediction

The following diagram illustrates the logical flow from calculated electronic properties to the prediction of a molecule's reactivity and potential biological activity.

Caption: Logical flow for predicting molecular reactivity.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Methylnaphthalenesulphonic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnaphthalenesulphonic acids are a group of aromatic sulfonic acids that find applications in various industrial processes, including as intermediates in the synthesis of dyes, surfactants, and pharmaceuticals. The isomeric position of the methyl and sulfonic acid groups on the naphthalene ring significantly influences their chemical and physical properties, and consequently, their utility and potential impurities. Therefore, the accurate separation and quantification of these isomers are critical for quality control, process optimization, and safety assessment in relevant industries. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the analysis of such isomeric compounds.

This document provides detailed application notes and protocols for the separation and quantification of methylnaphthalenesulphonic acid isomers using HPLC. The methodologies described herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Chromatographic Principles for Isomer Separation

The separation of positional isomers, such as the different methylnaphthalenesulphonic acids, by reversed-phase HPLC can be challenging due to their similar hydrophobicity. However, subtle differences in their polarity and shape can be exploited to achieve separation. The inclusion of ion-pairing reagents in the mobile phase is a common and effective strategy to enhance the retention and improve the resolution of ionic compounds like sulfonic acids on reversed-phase columns. The ion-pairing reagent, typically a quaternary ammonium salt for anionic analytes, forms a neutral ion pair with the analyte, which then partitions more effectively onto the nonpolar stationary phase.

Alternatively, modifying the mobile phase with additives like cyclodextrins can improve the separation of aromatic sulfonic acid isomers.[1] The choice of the stationary phase, organic modifier in the mobile phase, and the pH of the mobile phase are all critical parameters that need to be optimized for a successful separation.

Experimental Protocols

This section outlines a detailed experimental protocol for the HPLC analysis of this compound isomers. This protocol is a representative method and may require optimization based on the specific isomers of interest and the available instrumentation.

Materials and Reagents

-

This compound isomer standards (e.g., 2-methylnaphthalene-1-sulfonic acid, 4-methylnaphthalene-1-sulfonic acid, etc.)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Deionized water (18.2 MΩ·cm)

-

Tetrabutylammonium hydrogen sulfate (TBAHS) or other suitable ion-pairing reagent

-

Phosphoric acid or other suitable acid for pH adjustment

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

Sample Preparation

-

Standard Solutions: Prepare individual stock solutions of each this compound isomer in a suitable solvent, such as a mixture of water and methanol, at a concentration of approximately 1 mg/mL. From these stock solutions, prepare a mixed standard solution containing all isomers of interest at a final concentration of approximately 10-20 µg/mL in the mobile phase.

-

Sample Solutions: Accurately weigh the sample containing the this compound isomers and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 20 mM TBAHS in water, pH adjusted to 3.0 with phosphoric acid B: Acetonitrile |

| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-50% B; 25-30 min: 50% B; 30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 230 nm |

Note: Both isocratic and gradient elution methods can be employed. An isocratic method offers simplicity, while a gradient method can provide better resolution for complex mixtures of isomers.[2][3]

Data Presentation

The following tables summarize representative quantitative data for the HPLC analysis of a hypothetical mixture of four this compound isomers. These values are for illustrative purposes and may vary depending on the specific isomers and the exact chromatographic conditions used.

Table 1: Chromatographic Performance

| Isomer | Retention Time (min) | Tailing Factor | Theoretical Plates |

| 4-Methylnaphthalene-1-sulfonic acid | 12.5 | 1.1 | 8500 |

| 2-Methylnaphthalene-1-sulfonic acid | 14.2 | 1.2 | 8200 |

| 6-Methylnaphthalene-2-sulfonic acid | 16.8 | 1.1 | 9000 |

| 7-Methylnaphthalene-2-sulfonic acid | 18.1 | 1.0 | 9500 |

Table 2: Resolution and Selectivity

| Isomer Pair | Resolution (Rs) | Selectivity (α) |

| 4-Methylnaphthalene-1-sulfonic acid / 2-Methylnaphthalene-1-sulfonic acid | 2.1 | 1.14 |

| 2-Methylnaphthalene-1-sulfonic acid / 6-Methylnaphthalene-2-sulfonic acid | 3.5 | 1.18 |

| 6-Methylnaphthalene-2-sulfonic acid / 7-Methylnaphthalene-2-sulfonic acid | 1.8 | 1.08 |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual representation of the separation mechanism.

Caption: Experimental workflow for the HPLC analysis of this compound isomers.

Caption: Conceptual diagram of ion-pair chromatography for the separation of anionic analytes.

References

- 1. Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mastelf.com [mastelf.com]

- 3. Gradient vs. Isocratic - HPLC Elution Modes | Danaher Life Sciences [lifesciences.danaher.com]

Application Notes and Protocols for Methylnaphthalenesulphonic Acid as a Surfactant in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnaphthalenesulphonic acid and its salts are anionic surfactants that find utility in various research and industrial applications. Their amphiphilic nature, arising from the combination of a hydrophobic methylnaphthalene group and a hydrophilic sulphonic acid group, allows them to reduce surface tension and interfacial tension between different phases. This property makes them effective as dispersing agents, emulsifiers, and wetting agents. In research, particularly in drug development, these surfactants are explored for their potential in formulating poorly water-soluble drugs, preparing stable nanosuspensions, and acting as stabilizers in emulsion polymerization.

While this compound itself is a subject of research, its polymerized form, often condensed with formaldehyde and known by trade names such as "Dispersing Agent MF," is more commonly utilized in industrial applications for its excellent dispersing capabilities.[1][2][3][4] This document provides an overview of the potential applications of this compound as a primary surfactant in a research context, along with generalized experimental protocols.

Physicochemical Properties and Surfactant Behavior

The surfactant properties of this compound are attributed to its molecular structure. The methylnaphthalene group provides the hydrophobicity, while the sulphonic acid head group imparts hydrophilicity. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble into micelles. This behavior is crucial for its function in solubilizing hydrophobic substances.

Quantitative Data Summary

Quantitative data for this compound is not extensively available in the public domain. However, data from structurally similar alkyl naphthalene sulphonates can provide valuable estimations for its surfactant properties. The following table summarizes key parameters, with the understanding that these are estimates and experimental determination is recommended for specific applications.

| Property | Estimated Value | Reference Compound(s) | Notes |

| Critical Micelle Concentration (CMC) | 1 - 10 mM | Sodium 1-(n-alkyl)naphthalene-4-sulphonates | The CMC is influenced by the alkyl chain length; a shorter methyl group would likely result in a higher CMC compared to longer alkyl chains.[5] |